1,4-Bis(trimethylsilyl)tetrafluorobenzene
Overview
Description
1,4-Bis(trimethylsilyl)tetrafluorobenzene is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. These compounds are of interest due to their unique chemical and physical properties, which make them useful in various applications, including materials science and synthetic chemistry.
Synthesis Analysis
The synthesis of compounds related to 1,4-Bis(trimethylsilyl)tetrafluorobenzene often involves the use of aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by reacting lithium dimesitylphosphide with hexafluorobenzene . This method showcases the potential for synthesizing bis(trimethylsilyl)tetrafluorobenzene derivatives through similar strategies. Additionally, bis(trimethylsilyl)mercury has been shown to react with perfluoro-olefins and -acetylenes under ultraviolet irradiation to produce various trimethylsilyl-substituted products , suggesting that similar conditions could be used to synthesize 1,4-Bis(trimethylsilyl)tetrafluorobenzene.
Molecular Structure Analysis
The molecular structure of compounds in the same family as 1,4-Bis(trimethylsilyl)tetrafluorobenzene can be complex, with crowded structures that are reflected in their spectroscopic data, such as 19F NMR . X-ray crystallography has been used to investigate the molecular structures of related compounds, revealing large bond angles around the phosphorus atoms . These findings indicate that the molecular structure of 1,4-Bis(trimethylsilyl)tetrafluorobenzene would likely exhibit interesting geometrical features due to the presence of bulky trimethylsilyl groups and the influence of fluorine atoms.
Chemical Reactions Analysis
The reactivity of bis(trimethylsilyl) compounds with various reagents can lead to a diverse array of products. For example, the reaction of bis(trimethylsilyl)mercury with hexafluoro-but-2-yne under irradiation produces hexafluoro-1,2-bis(trimethylsilyl)but-trans-2-ene . This demonstrates the potential for 1,4-Bis(trimethylsilyl)tetrafluorobenzene to undergo similar reactions, potentially leading to the formation of novel organosilicon compounds with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trimethylsilyl) compounds are influenced by the presence of silicon and fluorine atoms. For instance, the introduction of bis(trimethylsilyl) groups into polysiloxane chains can significantly affect the glass-transition temperatures of the resulting copolymers . This suggests that 1,4-Bis(trimethylsilyl)tetrafluorobenzene would also have distinct physical properties that could be exploited in material applications. Furthermore, the electrochemical properties of related compounds have been studied, indicating that redox properties could be an area of interest for 1,4-Bis(trimethylsilyl)tetrafluorobenzene as well .
Scientific Research Applications
Application 1: Silicon Carbide Coating Development
- Results : The resulting silicon carbide coating exhibits excellent adhesion, uniformity, and the desired mechanical properties .
Application 2: Quantitative NMR Spectroscopy
- Results : The use of this compound in qNMR provides precise and reproducible quantitative data, enhancing the reliability of the spectroscopic analysis .
Application 4: Material Science - Fluorinated Materials
- Results : Materials developed using this precursor exhibit enhanced electronic properties, such as increased stability and conductivity.
Application 5: Internal Standard for 1H NMR Spectroscopy
- Results : The use of this compound as an internal standard in 1H NMR spectroscopy leads to accurate and reliable quantification of small organic molecules .
Application 6: Chemical Vapor Deposition (CVD) Process
- Results : The CVD process utilizing this compound results in high-quality films with controlled thickness and composition .
Application 7: Synthesis of Fluorinated Aromatic Compounds
- Results : The synthesis leads to the production of a range of fluorinated aromatic compounds with high selectivity and yield .
Application 8: X-ray Crystallography
- Results : The studies provide detailed structural information, including bond lengths and angles, which is essential for understanding the properties of fluorinated compounds .
Application 9: Protective Groups in Synthesis
- Results : This application allows for the successful synthesis of complex molecules without degradation of sensitive functional groups .
Application 10: Development of Electronic Materials
- Results : The resulting materials show improved performance in electronic applications, such as in semiconductors or as part of electronic devices .
Application 11: Fluorinated Graphene Production
- Results : The fluorinated graphene exhibits altered electrical conductivity and improved electrochemical properties .
Application 12: Liquid Crystals Synthesis
- Results : The synthesized liquid crystals show desired phase behavior and temperature stability suitable for display applications .
Application 13: Gas Chromatography Standards
- Results : Provides accurate calibration for the gas chromatography system, ensuring precise analytical measurements .
Application 14: Protective Group in Peptide Synthesis
Application 15: Fluoropolymer Synthesis
Application 16: Medicinal Chemistry
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
trimethyl-(2,3,5,6-tetrafluoro-4-trimethylsilylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F4Si2/c1-17(2,3)11-7(13)9(15)12(18(4,5)6)10(16)8(11)14/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGHSQASRZUCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C(=C1F)F)[Si](C)(C)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377830 | |
Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
CAS RN |
16956-91-5 | |
Record name | 1,4-Bis(trimethylsilyl)tetrafluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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